3-(N,N-Dimethylamino)-3-oxopropylboronic acid pinacol ester

Beschreibung

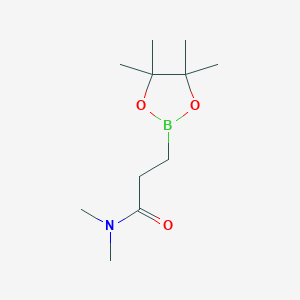

3-(N,N-Dimethylamino)-3-oxopropylboronic acid pinacol ester (CAS: 134892-18-5) is a boronic ester derivative characterized by a dimethylamino group (-N(CH₃)₂), a carbonyl group (-CO-), and a pinacol-protected boronic acid moiety. Its molecular formula is C₁₁H₂₄BNO₄, with a molecular weight of 245.13 g/mol. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules in pharmaceuticals and materials science . The pinacol ester group enhances stability against hydrolysis, making it suitable for storage and handling under ambient conditions .

Eigenschaften

IUPAC Name |

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BNO3/c1-10(2)11(3,4)16-12(15-10)8-7-9(14)13(5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDPXJJXCIJTGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001201734 | |

| Record name | N,N,4,4,5,5-Hexamethyl-1,3,2-dioxaborolane-2-propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001201734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134892-18-5 | |

| Record name | N,N,4,4,5,5-Hexamethyl-1,3,2-dioxaborolane-2-propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134892-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,4,4,5,5-Hexamethyl-1,3,2-dioxaborolane-2-propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001201734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Boronic acid derivatives like this compound are generally used in metal-catalyzed carbon-carbon bond formation reactions.

Mode of Action

The compound is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions. In these reactions, the compound acts as an organoboron reagent. The SM coupling reaction involves two key steps: oxidative addition and transmetalation. In oxidative addition, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups. In transmetalation, the organoboron compound (like our compound of interest) transfers the organic group from boron to palladium.

Result of Action

The primary result of the compound’s action in Suzuki–Miyaura coupling reactions is the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on the specific molecules synthesized.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which it participates are known to be exceptionally mild and functional group tolerant. This suggests that the compound can remain stable and effective under a variety of conditions.

Biologische Aktivität

3-(N,N-Dimethylamino)-3-oxopropylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is notable for its applications in cancer therapy, particularly in targeting specific cellular pathways associated with tumor growth and proliferation.

- Molecular Formula : C₁₃H₁₉BNO₃

- Molecular Weight : 251.11 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in cancer progression. Specifically, it has been shown to inhibit certain proteases and kinases, which play crucial roles in cell signaling and survival pathways.

Biological Activity Overview

Research indicates that this compound exhibits the following biological activities:

-

Antitumor Activity :

- The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

- In vitro studies have reported IC₅₀ values ranging from 1.5 to 5 μM, indicating potent antitumor efficacy.

-

Enzyme Inhibition :

- It acts as an inhibitor of proteasome activity, which is critical for the degradation of regulatory proteins involved in cell cycle control.

- The inhibition of proteasome leads to the accumulation of pro-apoptotic factors, promoting apoptosis in cancer cells.

-

Cell Signaling Modulation :

- This compound modulates key signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer.

- By inhibiting this pathway, it can reduce cell proliferation and induce cell cycle arrest.

Case Studies

Several studies have explored the biological activity of this compound:

- Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. The results indicated that it significantly inhibited cell viability with an IC₅₀ of 2.5 μM against MCF-7 breast cancer cells .

- Study 2 : Another investigation focused on its role as a proteasome inhibitor. The findings revealed that treatment with this compound led to increased levels of p53 and other apoptotic markers in treated cells, suggesting a mechanism involving apoptosis induction .

Table 1: Summary of Biological Activities

| Activity Type | Description | IC₅₀ (μM) |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | 1.5 - 5 |

| Proteasome Inhibition | Induces accumulation of pro-apoptotic factors | N/A |

| Cell Signaling | Modulation of MAPK/ERK pathway | N/A |

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 2.5 | Apoptosis induction |

| A549 (Lung) | 3.0 | Proteasome inhibition |

| HeLa (Cervical) | 4.0 | Cell cycle arrest |

Vergleich Mit ähnlichen Verbindungen

4-(N,N-Dimethylamino)phenylboronic Acid Pinacol Ester (CAS: 171364-78-6)

- Structure: Contains a dimethylamino group directly attached to a phenyl ring.

- Synthesis: Prepared via Suzuki coupling using 4-(N,N-dimethylamino)phenylboronic acid and pinacol .

- Reactivity: Exhibits high electron density due to the para-dimethylamino group, accelerating coupling reactions with electron-deficient aryl halides .

- Applications : Used in fluorescent molecule synthesis (e.g., NBDNI) for sensing applications .

3-[(N,N-Dimethylamino)methyl]benzeneboronic Acid Pinacol Ester Hydrochloride (CAS: 1036991-19-1)

- Structure: Features a dimethylamino-methyl substituent on the benzene ring.

- Synthesis : Involves Mannich-type reactions followed by boronic ester protection .

- Reactivity: The protonated amino group in the hydrochloride form reduces electron-donating effects, altering coupling efficiency .

- Applications : Intermediate in bioactive molecule synthesis, particularly in kinase inhibitors .

6-[3-(Dimethylamino)propoxy]pyridine-3-boronic Acid Pinacol Ester (CAS: N/A)

- Structure: Combines a pyridine ring with a dimethylamino-propoxy side chain.

- Synthesis : Achieved via nucleophilic substitution of pyridine derivatives followed by boronic ester formation .

- Reactivity : The pyridine ring directs regioselectivity in cross-coupling, while the side chain enhances solubility in polar solvents .

- Applications : Used in multi-stimuli-responsive fluorescent materials .

Comparative Data Table

| Compound Name | Molecular Formula | CAS Number | Key Functional Groups | Yield in Synthesis | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₁H₂₄BNO₄ | 134892-18-5 | -N(CH₃)₂, -CO-, pinacol | Not reported | Pharmaceutical intermediates |

| 4-(N,N-Dimethylamino)phenylboronic acid pinacol ester | C₁₄H₂₂BNO₂ | 171364-78-6 | -N(CH₃)₂ (para), pinacol | >97% (GC purity) | Fluorescent probes |

| 3-[(N,N-Dimethylamino)methyl]benzeneboronic acid pinacol ester HCl | C₁₅H₂₅BClNO₂ | 1036991-19-1 | -CH₂N(CH₃)₂, pinacol, HCl | Discontinued | Kinase inhibitor synthesis |

| 6-[3-(Dimethylamino)propoxy]pyridine-3-boronic acid pinacol ester | C₁₇H₂₈BN₂O₃ | N/A | Pyridine, -O-(CH₂)₃N(CH₃)₂ | 95% purity | Smart materials |

Reactivity and Stability

- Electron Effects: The dimethylamino group in this compound acts as an electron donor, enhancing reactivity toward electrophilic partners. This contrasts with 4-(N,N-Dimethylamino)phenylboronic acid pinacol ester, where resonance effects further amplify electron density .

- Hydrolysis Resistance : All pinacol esters exhibit superior stability compared to free boronic acids. However, compounds with hydrophilic substituents (e.g., -CO- in the target compound) may show slightly reduced moisture resistance .

- Synthetic Flexibility : The carbonyl group in the target compound allows for post-functionalization (e.g., reduction to amines), a feature absent in simpler analogues like isobutylboronic acid pinacol ester (CAS: 67562-20-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.